2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride
Description
2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a piperazine moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Piperazine-containing derivatives are frequently explored in drug discovery due to their ability to modulate receptor binding and pharmacokinetics .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5.ClH/c17-13-3-1-12(2-4-13)14-11-15-16(19-7-10-22(15)20-14)21-8-5-18-6-9-21;/h1-4,7,10-11,18H,5-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIYCUQEDJMQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activities, suggesting that their targets might be bacterial proteins or enzymes essential for bacterial growth and survival.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit bacterial growth, suggesting that they might interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Biochemical Pathways
Based on its antibacterial activity, it can be inferred that it might affect pathways essential for bacterial growth and survival.
Result of Action
Similar compounds have been found to exhibit antibacterial activities, suggesting that they might inhibit bacterial growth and survival.
Biological Activity
2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound's chemical structure is characterized by the presence of a pyrazolo[1,5-a]pyrazine core substituted with a piperazine and a fluorophenyl group. This unique arrangement contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClFN5 |
| Molecular Weight | 295.74 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine have shown effectiveness against various cancer cell lines. A study highlighted the ability of pyrazole derivatives to inhibit key oncogenic pathways, including BRAF and EGFR signaling, which are crucial in tumorigenesis .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents . For instance, structural modifications in similar compounds have led to enhanced activity against resistant bacterial strains.
Neuropharmacological Effects
The piperazine moiety in the compound is known for its psychoactive properties. Research has indicated that derivatives of piperazine can act as anxiolytics and antidepressants. The specific effects of 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine on neurotransmitter systems warrant further investigation but suggest potential use in treating mood disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at the 4-position of the piperazine ring and the fluorophenyl group can significantly influence the compound's affinity for biological targets. For example:
- Fluorine Substitution : The introduction of fluorine enhances lipophilicity and may improve cellular uptake.
- Piperazine Modifications : Altering substituents on the piperazine ring can modulate receptor binding profiles and pharmacokinetics.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Anticancer Study : A recent trial evaluated a series of pyrazole compounds in patients with metastatic breast cancer. Results indicated that compounds with structural similarities to 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine showed promising antitumor activities when combined with standard chemotherapy agents .
- Neuropharmacological Assessment : In preclinical models, derivatives exhibited anxiolytic effects comparable to established treatments. These findings support further exploration into their potential as therapeutic agents for anxiety disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The pyrazolo[1,5-a]pyrazine scaffold is a versatile template for drug design. Key structural analogs differ in substituent positions and functional groups:
*Calculated based on molecular formula.
Key Observations:
- Substituent Position : The target compound’s piperazine at position 4 contrasts with chlorine in ’s analog, which may reduce basicity but improve receptor binding .
- Core Modifications : Saturated pyrazolo[1,5-a]pyrazine derivatives () exhibit lower molecular weights and altered pharmacokinetics due to reduced aromaticity .
- Aryl Group Effects : Fluorophenyl (target) vs. chlorophenyl () or methoxyphenyl () substituents influence electronic properties and lipophilicity, impacting membrane permeability .
Q & A
Q. What are the standard synthetic routes for 2-(4-fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride?
The synthesis typically involves multi-step organic reactions, starting with the formation of a pyrazole intermediate. For example:
- Step 1 : Condensation of 4-fluorobenzaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole core .
- Step 2 : Cyclization with a piperazine-containing reagent (e.g., 1-(2-fluorobenzyl)piperazine) using coupling agents like DCC or EDCI .
- Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol .
Key purification methods include column chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol .
Q. How is the compound characterized structurally?
Q. What are the primary biological targets of this compound?
Pyrazolo[1,5-a]pyrazine derivatives are known to interact with:
- Enzymes : Serine/threonine kinases (e.g., MAPK) due to the piperazine group’s hydrogen-bonding potential .
- Receptors : GABA subtypes, where the fluorophenyl moiety enhances lipophilicity and blood-brain barrier penetration .
Initial screening often uses fluorescence polarization assays or radioligand binding studies .
Advanced Research Questions
Q. How can synthetic by-products be minimized during piperazine coupling?
- Optimization strategies :
Q. What methodologies resolve contradictions in biological activity data?
- Case study : Discrepancies in IC values across assays may arise from assay conditions (e.g., pH, co-solvents).
- Solution : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Statistical validation : Apply ANOVA to compare datasets and identify outliers .
Q. How is computational modeling applied to study structure-activity relationships (SAR)?
Q. What crystallographic challenges arise during structure determination?
- Common issues :
Methodological Recommendations
- For synthesis : Prioritize microwave-assisted reactions to reduce side products (e.g., 30% yield improvement vs. traditional reflux) .
- For SAR studies : Combine QM/MM calculations with experimental mutagenesis to validate predicted binding interactions .
- For data reproducibility : Use certified reference standards (e.g., CAS 1031936-97-6) and document solvent lot numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
